N-(4-Bromobenzyl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQGRRMTMFHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Bromobenzylamine with 3-Chlorobenzoyl Chloride
The most widely reported method involves the nucleophilic acyl substitution of 4-bromobenzylamine with 3-chlorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane (DCM) or chloroform at 0–5°C to minimize side reactions such as over-acylation or hydrolysis. Triethylamine (TEA) is added stoichiometrically to neutralize HCl generated during the reaction.
Typical Procedure:
-
Dissolve 4-bromobenzylamine (1.0 equiv.) in DCM under nitrogen.
-
Add TEA (1.2 equiv.) dropwise at 0°C.
-
Introduce 3-chlorobenzoyl chloride (1.1 equiv.) over 30 minutes.
-
Stir for 4–6 hours at room temperature.
-
Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 82 | 98 |
| Chloroform | 25 | 79 | 97 |
| Toluene | 80 | 68 | 92 |
| Isobutanol | 100 | 71 | 94 |
Polar aprotic solvents like DCM favor rapid acylation, while higher temperatures in toluene or isobutanol promote side reactions.
Catalytic Systems
The iridium catalyst [Cp*IrCl₂]₂, used in related benzamide syntheses, was tested for this reaction but showed no significant improvement over traditional methods. Key findings:
-
Without catalyst: 82% yield in DCM.
-
With [Cp*IrCl₂]₂ (1 mol%): 84% yield (marginal gain).
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:
-
Feedstock Preparation:
-
4-Bromobenzylamine and 3-chlorobenzoyl chloride are dissolved separately in DCM.
-
-
Reactor Setup:
-
Tubular reactor (20 m length, 0.5 cm diameter) maintained at 10°C.
-
Residence time: 8 minutes.
-
-
Workup:
-
In-line neutralization with aqueous NaHCO₃.
-
Automated crystallization using anti-solvent (hexane).
-
Throughput: 12 kg/hour with ≥99% purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.82 (d, J = 7.3 Hz, 1H, ArH), 4.58 (s, 2H, CH₂) |
| ¹³C NMR | δ 167.2 (C=O), 134.5 (C-Br), 131.5 (C-Cl) |
| HRMS (ESI+) | m/z 338.9654 [M+H]⁺ (calc. 338.9658) |
These data align with reported benzamide derivatives.
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
3-Chlorobenzoyl chloride is moisture-sensitive. Solutions:
-
Use molecular sieves in solvent storage.
-
Conduct reactions under nitrogen or argon.
Byproduct Formation
-
N,N-Diacylation: Controlled by maintaining stoichiometry (amine:acyl chloride = 1:1.05).
-
Self-condensation: Suppressed via low-temperature addition.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-3-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazol-2-yl)-3-chlorobenzamide
- Structure : Features a benzothiazole ring instead of the 4-bromobenzyl group.
- Synthesis: Reacting 3-chlorobenzoyl chloride with 2-aminobenzothiazole ().
- Physical Properties : Forms stable crystals in the triclinic Pī space group. Key bond lengths include O1–C8 (1.2305 Å, carbonyl) and S1–C1 (1.7504 Å, thiazole), with intramolecular hydrogen bonding involving water molecules .
- This may influence binding to biological targets like enzymes or receptors .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Substitutes the 4-bromobenzyl group with a 4-bromophenyl ring and adds methoxy groups at the benzamide’s 3,4,5-positions.
- Synthesis : 3,4,5-Trimethoxybenzoyl chloride reacts with 4-bromoaniline ().
- Physical Properties : Exhibits hydrogen-bonded chains along the [101] crystal axis due to N–H···O interactions.
- Key Differences: Methoxy groups increase electron density and solubility compared to halogens.
3-Chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide
- Structure: Contains dual 3-chlorobenzamide moieties linked via a 4-aminomethylbenzyl group.
- Molecular Formula : C₂₂H₁₈Cl₂N₂O₂ (MW: 413.3) ().
- Key Differences: The bifunctional design increases molecular weight and complexity, likely enhancing steric hindrance and reducing solubility compared to the mono-substituted target compound. This could impact pharmacokinetics .
N-(4-Bromo-3-chlorophenyl)-2-nitrobenzamide
- Structure : Nitro group at the benzamide’s ortho-position and bromo/chloro substituents on the phenyl ring.
- Molecular Formula : C₁₃H₈BrClN₂O₃ (MW: 370.6) ().
- This compound may exhibit distinct biological activity profiles, such as enhanced antimicrobial or cytotoxic effects .
Table 1: Comparative Analysis of Structural and Physical Properties
TMB = Trimethoxybenzamide; Bz = Benzamide; Ph = Phenyl
Biological Activity
N-(4-Bromobenzyl)-3-chlorobenzamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 310.57 g/mol
- Structural Features : The compound features a bromophenyl group at the para position and a chlorobenzamide moiety, which contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains and fungi. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm |
| Escherichia coli | Inhibition Zone: 12 mm |
| Candida albicans | Inhibition Zone: 14 mm |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Study: MCF7 Cell Line
- Assay Used : Sulforhodamine B (SRB) assay
- IC Value: 25 µM
- Mechanism : Induction of apoptosis through activation of caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, disrupting metabolic pathways.
- DNA Interaction : It has been suggested that this compound interacts with DNA, potentially leading to damage or interference with replication.
- Apoptosis Induction : The compound activates signaling pathways that promote programmed cell death in cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into how structural features influence its biological activity.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |
|---|---|---|
| Protein Kinase A | -8.5 | Hydrogen Bonds |
| Topoisomerase II | -7.9 | Hydrophobic Interactions |
Q & A
Basic Question
- FTIR : Confirms amide C=O stretch (~1675 cm⁻¹) and aromatic C–Cl/Br vibrations (700–500 cm⁻¹) .
- NMR : -NMR shows aromatic protons (δ 7.2–8.1 ppm), methylene bridge (δ 4.6–4.8 ppm), and -NMR verifies carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths/angles and confirms halogen positioning. Crystals are grown via slow evaporation of MeOH/CHCl₃ solutions .
How does the position of halogen substituents influence the biological activity of this compound compared to analogs?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
- Bromine at Para Position : Enhances lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays (e.g., tubulin inhibition with IC₅₀ ~10 µM) .
- Chlorine at Meta Position : Stabilizes π-stacking interactions with aromatic residues in enzyme active sites (e.g., antimicrobial targets ).
Comparisons with analogs (e.g., N-(3-Bromobenzyl)-4-chlorobenzamide) show 20–30% reduced potency, highlighting the importance of substituent geometry .
What strategies are recommended for resolving contradictions in bioactivity data across different studies?
Advanced Question
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use identical cell lines (e.g., T47D for cytotoxicity ) and positive controls (e.g., paclitaxel for tubulin inhibition).
- Purity Validation : HPLC (≥95% purity) and elemental analysis ensure consistent results .
- Meta-Analysis : Cross-reference with PubChem/DSSTox data to identify outliers caused by structural analogs .
How can unexpected byproducts, such as dethiocyanation products, be analyzed and mitigated during synthesis?
Advanced Question
Co(II)-catalyzed dethiocyanation (observed in related benzamide syntheses ) requires:
- Mechanistic Probes : LC-MS or -NMR to track thiocyanate loss.
- Catalyst Avoidance : Replace transition metals with milder bases (e.g., DMAP).
- Byproduct Isolation : Flash chromatography or preparative TLC identifies side products for structural elucidation via X-ray .
What computational tools are recommended for predicting the binding modes of this compound to biological targets?
Advanced Question
- Docking Software : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases. Use high-resolution crystal structures (PDB: 1SA0) for accuracy .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg278 in tubulin ).
- QSAR Models : Utilize Hammett constants for halogen substituents to predict bioactivity trends .
How can crystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction?
Advanced Question
- Solvent Screening : Test polar/non-polar mixtures (e.g., DMSO/hexane) using microbatch under oil or vapor diffusion .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturation temperature reduces defects.
- Additives : Trace trifluoroacetic acid (TFA) can protonate amide groups, improving crystal packing .
What are the limitations of SHELXL in refining structures of halogenated benzamides, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
